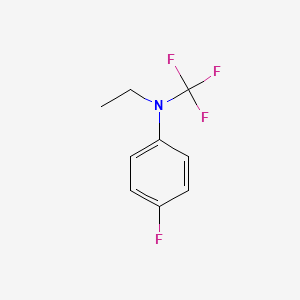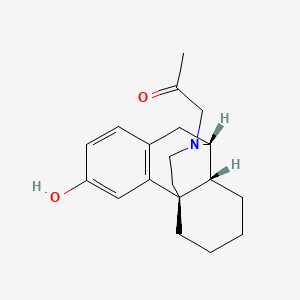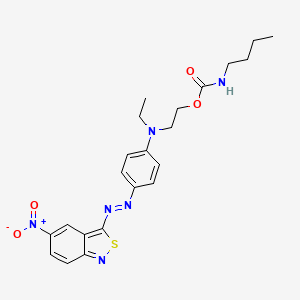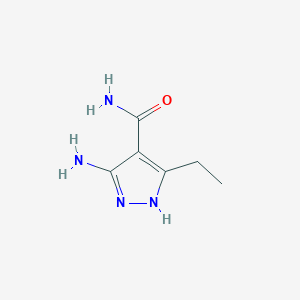
3-Amino-5-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ one-pot multicomponent processes to streamline the synthesis and improve yields .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
Major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which can exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and inflammation . The presence of the amino group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in its substitution pattern, leading to variations in biological activity.
5-Amino-1H-pyrazolo[3,4-b]pyridine: This bicyclic compound exhibits different pharmacological properties due to the presence of an additional fused ring.
N1-Thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-1H-pyrazole: Known for its monoamine oxidase inhibitory activity, this compound highlights the versatility of the pyrazole scaffold.
The uniqueness of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-5-ethyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(6(8)11)5(7)10-9-3/h2H2,1H3,(H2,8,11)(H3,7,9,10) |
InChI Key |
YHOWJUKQWKQZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


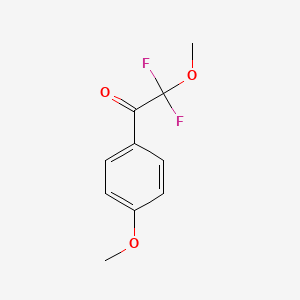
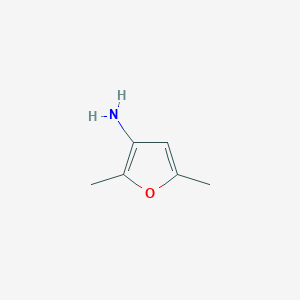
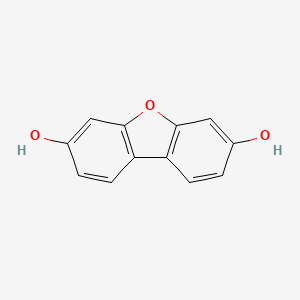
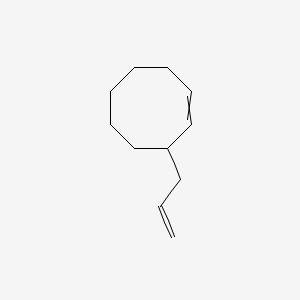

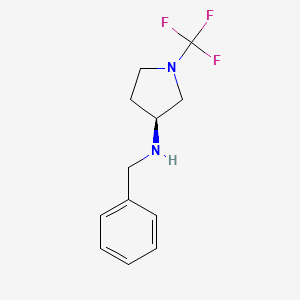
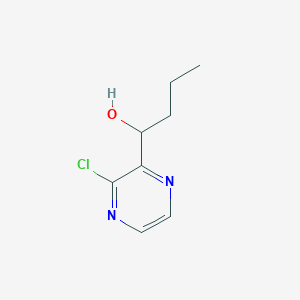

![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)

